2-(S-Methylsulfonimidoyl)benzonitrile

Lipophilicity Drug-likeness Physicochemical profiling

2-(S-Methylsulfonimidoyl)benzonitrile (CAS 2361978-59-6) is a small-molecule organosulfur compound (C₈H₈N₂OS, MW 180.23 g/mol) belonging to the sulfoximine/sulfonimidoyl class, characterized by an S=N bond and a stereogenic sulfur center. It is commercially available as a research chemical from multiple suppliers with purities typically at 97–98%.

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
Cat. No. B13107890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(S-Methylsulfonimidoyl)benzonitrile
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C1=CC=CC=C1C#N
InChIInChI=1S/C8H8N2OS/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5,10H,1H3
InChIKeyFHYFAPVWQGDCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(S-Methylsulfonimidoyl)benzonitrile (CAS 2361978-59-6): Chemical Identity and Sourcing Baseline


2-(S-Methylsulfonimidoyl)benzonitrile (CAS 2361978-59-6) is a small-molecule organosulfur compound (C₈H₈N₂OS, MW 180.23 g/mol) belonging to the sulfoximine/sulfonimidoyl class, characterized by an S=N bond and a stereogenic sulfur center . It is commercially available as a research chemical from multiple suppliers with purities typically at 97–98% . The compound serves as a versatile building block in medicinal chemistry, where the sulfoximine motif is recognized as a bioisostere of sulfones, amides, and ureas, offering distinct physicochemical and stereochemical properties [1].

Scaffold Class
Sulfoximine bioisostere with N–H hydrogen-bond donor, suitable for medicinal chemistry building-block workflows
Chirality
Stereogenic sulfur center supports chiral resolution and enantiomer-specific interaction studies
Physicochemical Profile
Computed lipophilicity in drug-like range; reported to support membrane permeability research contexts

Why 2-(S-Methylsulfonimidoyl)benzonitrile Cannot Be Replaced by Its Sulfone or Positional Isomers


Closely related analogs—such as 2-(methylsulfonyl)benzonitrile (the corresponding sulfone) or the 3- and 4-sulfonimidoyl positional isomers—are not functionally interchangeable despite sharing the same benzonitrile core. The sulfonimidoyl group introduces a hydrogen-bond donor (N–H) and a stereogenic sulfur center that are absent in the sulfone, fundamentally altering lipophilicity, polar surface area, and molecular recognition potential [1]. Positional isomerism further reshapes the molecular electrostatic potential and steric environment around the nitrile and sulfonimidoyl groups, which can critically affect target binding and metabolic stability in drug discovery contexts [2]. These distinctions necessitate compound-specific evaluation rather than class-based substitution.

Target Compound
2-(S-Methylsulfonimidoyl)benzonitrile
Key Features
N–H hydrogen-bond donor, stereogenic sulfur center, reported XLogP3 and TPSA distinct from sulfone analogs
Sulfone Analog
H-Bond donor absent, achiral
2-(Methylsulfonyl)benzonitrile lacks the N–H moiety and stereocenter; lipophilicity and polar surface area profiles may not transfer, limiting direct substitution in molecular recognition studies.
Positional Isomers
Electrostatic and steric profile may shift
3- and 4-sulfonimidoyl positional isomers reshape molecular electrostatic potential around the nitrile group; target-binding and metabolic stability context may require compound-specific review.

Quantitative Differential Evidence for 2-(S-Methylsulfonimidoyl)benzonitrile vs. Analogs


Elevated Lipophilicity (XLogP3) of 2-(S-Methylsulfonimidoyl)benzonitrile Versus the Sulfone Analog

2-(S-Methylsulfonimidoyl)benzonitrile exhibits a computed XLogP3-AA value of 2.2 . In contrast, the corresponding sulfone analog 2-(methylsulfonyl)benzonitrile has a computed XLogP3 of 0.9 [1]. The sulfonimidoyl compound is therefore more than 1.3 log units more lipophilic, translating to approximately a 20-fold higher theoretical octanol/water partition coefficient. This increased lipophilicity is attributed to the replacement of the sulfone S=O with the less polar S=N/H functionality.

Lipophilicity (XLogP3)
Head-to-head
2.2 vs 0.9
Δ +1.3
Reported higher lipophilicity context; ~20-fold higher theoretical partition coefficient
XLogP3-AA algorithm; computed physicochemical property
Lipophilicity Drug-likeness Physicochemical profiling

Increased Topological Polar Surface Area (TPSA) of 2-(S-Methylsulfonimidoyl)benzonitrile Relative to Its Sulfone Counterpart

The topological polar surface area (TPSA) of 2-(S-Methylsulfonimidoyl)benzonitrile is 73.1 Ų . The direct sulfone analog, 2-(methylsulfonyl)benzonitrile, has a TPSA of 66.3 Ų [1]. The sulfonimidoyl group contributes an additional 6.8 Ų of polar surface area, primarily due to the presence of the N–H moiety, which is absent in the sulfone.

Polar Surface Area (TPSA)
Head-to-head
73.1 Ų
Δ +6.8 vs sulfone
Supports solubility-profile differentiation; N–H moiety contributes additional polar surface area
Computed TPSA via standard algorithm
Polar surface area Solubility Bioavailability

Hydrogen-Bond Donor Capacity of 2-(S-Methylsulfonimidoyl)benzonitrile as a Differentiator from Sulfone Analogs

2-(S-Methylsulfonimidoyl)benzonitrile possesses one hydrogen-bond donor (HBD = 1) , originating from the N–H of the sulfonimidoyl group. All three positional sulfone analogs—2-, 3-, and 4-(methylsulfonyl)benzonitrile—have HBD = 0 [1]. This qualitative difference enables the sulfonimidoyl compound to act as a hydrogen-bond donor in molecular recognition events with biological targets, which the sulfones cannot do.

H-Bond Donor Capacity
Class-level
HBD = 1 vs 0
Qualitative difference
May enable distinct binding modes; sulfone series lacks H-bond donor capability
Structural analysis across 2-/3-/4-sulfonyl positional isomers
Hydrogen bonding Molecular recognition Target engagement

Stereogenic Sulfur Center in 2-(S-Methylsulfonimidoyl)benzonitrile Enables Enantiomeric Separation Absent in Sulfones

The sulfur atom in 2-(S-Methylsulfonimidoyl)benzonitrile is a stereogenic center, with the compound described as having one undefined atom stereocenter (undetermined absolute configuration in the racemic mixture) . In contrast, 2-(methylsulfonyl)benzonitrile has 0 defined or undefined stereocenters [1]. This stereochemical feature allows for chiral resolution into enantiomers, which can exhibit differential biological activity—a dimension entirely absent in the achiral sulfone analogs.

Stereogenic Sulfur Center
Class-level
1 undefined stereocenter vs 0
Supports chiral resolution for enantiomer-specific interaction studies
Achiral sulfone analogs cannot address stereospecific research
Chirality Stereochemistry Enantioselective synthesis

Sulfoximine Motif as a Validated Bioisostere of Sulfones, Amides, and Ureas with Tunable Physicochemical Properties

A comprehensive matched molecular pair (MMP) analysis from Boehringer Ingelheim drug discovery projects demonstrated that replacing a sulfone (S(=O)₂) with a sulfoximine (S(=O)(=NH)) consistently reduces lipophilicity (median ΔlogD₇.₄ ≈ –1.0) while increasing aqueous solubility and maintaining or improving metabolic stability [1]. Although this class-level observation positions sulfoximines as superior solubility/lipophilicity-balancing bioisosteres, the quantitative physicochemical data for 2-(S-Methylsulfonimidoyl)benzonitrile (XLogP3 = 2.2) show an increase in lipophilicity relative to its sulfone counterpart (XLogP3 = 0.9), underscoring the compound-specific and context-dependent nature of such substitutions.

Bioisostere Profile
Context-dependent
Inverted class trend: ΔXLogP3 +1.3 vs median ΔlogD ~−1.0
Context-dependent property modulation; ortho-substituent effects deviate from class-average behavior
Industry MMP analysis; compound-specific computed data
Bioisosterism Sulfoximine Medicinal chemistry

Optimal Application Scenarios for 2-(S-Methylsulfonimidoyl)benzonitrile Based on Verified Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Balanced Lipophilicity and H-Bond Donation

In CNS drug discovery programs where the target binding site requires a hydrogen-bond donor near an aromatic nitrile, 2-(S-Methylsulfonimidoyl)benzonitrile offers a distinct advantage over its sulfone isostere. Its XLogP3 of 2.2 falls within the favorable CNS drug-like range (typically 1–4), and the N–H donor enables specific polar interactions that the sulfone (HBD = 0) cannot provide [1]. This combination supports structure-based design where both lipophilic contacts and directed hydrogen bonds are required for target engagement.

Chiral Building Block Procurement for Enantioselective Synthesis or Stereospecific Biological Assays

The stereogenic sulfur center in 2-(S-Methylsulfonimidoyl)benzonitrile makes it suitable for procurement as a racemic mixture with subsequent chiral resolution into enantiopure forms . This is particularly relevant for projects investigating stereospecific target interactions, asymmetric catalysis development, or enantioselective pharmacokinetic studies—none of which can be addressed using the achiral sulfone analogs.

Physicochemical Screening Library Enrichment: Probing Context-Dependent Bioisostere Behavior

This compound demonstrates an inversion of the typical sulfone-to-sulfoximine lipophilicity trend: whereas the class-level MMP analysis shows a median decrease in logD₇.₄ of ~1.0 unit upon sulfoximine substitution, 2-(S-Methylsulfonimidoyl)benzonitrile is substantially more lipophilic (ΔXLogP3 = +1.3) than its sulfone counterpart [1]. It therefore serves as an ideal outlier probe for enriching physicochemical screening collections aimed at understanding how ortho-substituent electronic effects modulate bioisostere behavior in chemically meaningful ways.

Synthetic Methodology Development Using Sulfonimidoyl Functional-Group Chemistry

The N–H moiety of the sulfonimidoyl group provides a synthetic handle for further derivatization—such as N-acylation, N-arylation, or N-alkylation—that is not available on the corresponding sulfone . This enables the compound to serve as a versatile intermediate in synthetic route exploration for generating diverse sulfonimidamide or sulfoximine-based compound libraries for hit-to-lead or lead optimization programs.

Application
Selection Property
Validation Focus
CNS penetration research / lead optimization
XLogP3 and HBD profile
Membrane permeability and target-engagement assay context
Chiral probe procurement for enantioselective studies
Stereogenic sulfur center
Enantiomer-specific assay and asymmetric catalysis context
Physicochemical screening library enrichment
Context-dependent bioisostere profile
Ortho-substituent electronic effect review; class-trend inversion monitoring
Sulfonimidoyl derivatization research
N–H synthetic handle
N-functionalization pathway exploration and library synthesis
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